molecular formula C5H10Cl2O B12970595 1,5-Dichloropentan-3-ol

1,5-Dichloropentan-3-ol

Cat. No.: B12970595
M. Wt: 157.04 g/mol
InChI Key: JLRRTSXYUXLYHF-UHFFFAOYSA-N
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Description

1,5-Dichloropentan-3-ol: is an organic compound with the molecular formula C5H10Cl2O . It is a chlorinated alcohol, specifically a secondary alcohol, characterized by the presence of two chlorine atoms and one hydroxyl group attached to a five-carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichloropentan-3-ol can be synthesized through several methods. One common approach involves the chlorination of pentan-3-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichloropentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products:

    Oxidation: Formation of 1,5-dichloropentan-3-one.

    Reduction: Formation of pentane.

    Substitution: Formation of various substituted pentanols depending on the nucleophile used.

Scientific Research Applications

1,5-Dichloropentan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chlorinated alcohols. It serves as a model substrate to understand the mechanisms of dehalogenation enzymes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which 1,5-Dichloropentan-3-ol exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate for dehalogenation enzymes, which catalyze the removal of chlorine atoms. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1,5-Dichloropentan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1,5-Dibromopentan-3-ol: Similar structure but with bromine atoms instead of chlorine.

    1,5-Dichlorohexan-3-ol: Similar structure but with an additional carbon in the chain.

Uniqueness: 1,5-Dichloropentan-3-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on a five-carbon chain. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,5-dichloropentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c6-3-1-5(8)2-4-7/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRRTSXYUXLYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(CCCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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